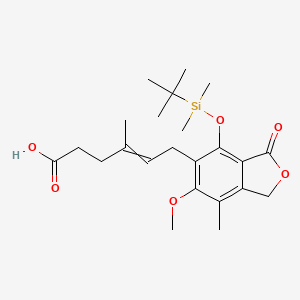
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide is a nitrosamine compound derived from tobacco. It is known for its carcinogenic properties and is a metabolite of nicotine. This compound has been extensively studied due to its potential health risks and its presence in tobacco products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide typically involves the nitrosation of nicotine derivatives. The reaction conditions often require acidic environments and nitrosating agents such as sodium nitrite. The process involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product .
Industrial Production Methods
Industrial production of this compound is not common due to its carcinogenic nature. it can be synthesized in laboratory settings for research purposes. The production process involves stringent safety measures to handle the toxic intermediates and final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more reactive and potentially more toxic metabolites.
Reduction: This reaction can convert the nitroso group to an amine group, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but they often require controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of more reactive nitroso compounds, while reduction can produce amine derivatives. Substitution reactions can yield a variety of different compounds depending on the substituents introduced .
Applications De Recherche Scientifique
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide is primarily used in scientific research to study its carcinogenic properties and its effects on biological systems. It is used in:
Chemistry: To understand the reactivity and stability of nitrosamine compounds.
Biology: To study its metabolism and the formation of DNA adducts.
Medicine: To investigate its role in cancer development and potential therapeutic interventions.
Industry: To assess the safety of tobacco products and develop methods to reduce its presence.
Mécanisme D'action
The carcinogenic effects of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide are primarily due to its ability to form DNA adducts. These adducts can cause mutations and disrupt normal cellular processes, leading to cancer development. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis, contributing to its carcinogenicity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-nitroso-N-methyl-4-aminobutyric acid: Another nitrosamine with similar carcinogenic properties.
4-(Methylnitrosamino)-4-(3-pyridyl)butanal: A related compound with similar structure and reactivity.
Uniqueness
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide is unique due to its specific metabolic pathway and its ability to form DNA adducts. Its presence in tobacco products and its potent carcinogenic effects make it a significant compound for research and public health .
Propriétés
IUPAC Name |
(3S,5S,6R)-3,4,5-trihydroxy-6-[3-[4-[methyl(nitroso)amino]butanoyl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O8/c1-18(17-26)6-3-5-10(20)9-4-2-7-19(8-9)15-13(23)11(21)12(22)14(27-15)16(24)25/h2,4,7-8,11-15,21-23H,3,5-6H2,1H3/t11?,12-,13-,14?,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZWZVHMLRFHQX-PLWLXLEKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)C1=C[N+](=CC=C1)C2C(C(C(C(O2)C(=O)[O-])O)O)O)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCC(=O)C1=C[N+](=CC=C1)[C@H]2[C@H](C([C@@H](C(O2)C(=O)[O-])O)O)O)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(7S,11S,12S,13S,14R,15R,16R,17S,18S)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-6,23-dione](/img/structure/B1140550.png)


![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B1140557.png)

![(E)-4-methyl-6-[7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]hex-4-enoic acid](/img/structure/B1140561.png)



